molecular formula C14H10ClNO4 B1530602 Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate CAS No. 1415719-34-4

Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate

Cat. No. B1530602
M. Wt: 291.68 g/mol
InChI Key: IWZISUIHTDMLCG-UHFFFAOYSA-N
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Description

“Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate” is a chemical compound with the molecular formula C14H10ClNO4 . It is used in various scientific research applications due to its unique structure.


Synthesis Analysis

The synthesis of “Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate” involves several substances including isonicotinic acid, methanol, sulfuric acid, and sodium carbonate . The compound is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate” consists of a pyridine ring attached to a methyl carboxylate . The molecular weight of the compound is 291.69 .


Physical And Chemical Properties Analysis

“Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate” has a molecular weight of 291.69 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources.

Scientific Research Applications

Allosteric Modifiers of Hemoglobin

A study by Randad et al. (1991) identified compounds structurally related to Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate as potent allosteric effectors of hemoglobin. These compounds were capable of decreasing the oxygen affinity of human hemoglobin A, suggesting potential applications in clinical or biological areas that benefit from a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes. This research highlights the potential therapeutic applications of these compounds in managing conditions associated with oxygen supply depletion (Randad, Mahran, Mehanna, & Abraham, 1991).

Environmental Impact and Detection

Kimura et al. (2014) developed a method for the simultaneous analysis of several preservatives and antimicrobials, including 2-Phenoxyethanol, in water. This study highlights the environmental presence and potential impact of phenolic compounds, including those structurally similar to Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate, used in cosmetics and household detergents detected in river water (Kimura, Kameda, Yamamoto, Nakada, Tamura, Miyazaki, & Masunaga, 2014).

Electrochemical Incineration of Herbicides

A study by Boye et al. (2006) investigated the electrochemical degradation of herbicides structurally related to Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate, demonstrating the feasibility of using boron-doped diamond electrodes for the detoxification of water contaminated with such compounds. This research provides insight into the potential for environmental remediation applications, specifically the degradation of hazardous organic compounds in water (Boye, Brillas, Marselli, Michaud, Comninellis, Farnia, & Sandonà, 2006).

Metabolism and Bioavailability

Gonthier et al. (2003) discussed the bioavailability of chlorogenic acid, a compound with structural similarities to Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate, focusing on its metabolism by the gut microflora in rats. The study emphasized the significant role of microbial metabolism in the bioavailability of dietary polyphenols, which could have implications for understanding the metabolism and potential health effects of related compounds (Gonthier, Verny, Besson, Rémésy, & Scalbert, 2003).

Pest Management

Teulon et al. (2017) explored the use of Methyl isonicotinate, a compound related to Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate, as a non-pheromone semiochemical for thrips pest management. The study highlighted its potential in enhanced monitoring and management strategies for thrips in agriculture, demonstrating an application in pest control (Teulon, Davidson, Perry, Nielsen, Castañé, Bosch, Riudavets, van Tol, & de Kogel, 2017).

properties

IUPAC Name

methyl 2-(2-chloro-4-formylphenoxy)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-19-14(18)10-4-5-16-13(7-10)20-12-3-2-9(8-17)6-11(12)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZISUIHTDMLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)OC2=C(C=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601154806
Record name 4-Pyridinecarboxylic acid, 2-(2-chloro-4-formylphenoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601154806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate

CAS RN

1415719-34-4
Record name 4-Pyridinecarboxylic acid, 2-(2-chloro-4-formylphenoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415719-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 2-(2-chloro-4-formylphenoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601154806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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